molecular formula C18H10N2O5 B389251 9,11-Dinitronaphtho[2,1-b][1]benzoxepine

9,11-Dinitronaphtho[2,1-b][1]benzoxepine

Cat. No.: B389251
M. Wt: 334.3g/mol
InChI Key: XIHJOBWXVAGSCV-UHFFFAOYSA-N
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Description

9,11-Dinitronaphtho[2,1-b][1]benzoxepine is a tricyclic aromatic compound featuring a fused naphthalene-benzoxepine system with nitro groups at positions 9 and 11.

Properties

Molecular Formula

C18H10N2O5

Molecular Weight

334.3g/mol

IUPAC Name

5,7-dinitro-2-oxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12,14,16,18-nonaene

InChI

InChI=1S/C18H10N2O5/c21-19(22)12-9-16(20(23)24)15-7-6-14-13-4-2-1-3-11(13)5-8-17(14)25-18(15)10-12/h1-10H

InChI Key

XIHJOBWXVAGSCV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=C(C=C4O3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=C(C=C4O3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison
Compound Core Structure Substituents Key Functional Groups
9,11-Dinitronaphtho[2,1-b][1]benzoxepine Naphtho-benzoxepine -NO₂ at C9, C11 Ether linkage, nitro groups
8-Nitronaphtho[2,1-b]furan Naphtho[2,1-b]furan -NO₂ at C8 Furan ring, nitro group
Naphtho[2,1-b]furopyrazoline Naphthofuran-pyrazoline Aryl, acetyl substituents Pyrazoline ring
Diazepine-fused derivatives Naphthofuran-diazepine -Br/-NO₂ at C8 Diazepine ring, halogen/nitro
Antimicrobial Activity

Nitro-substituted naphtho-fused compounds exhibit broad-spectrum antimicrobial activity:

  • 8-Nitronaphtho[2,1-b]furan derivatives : Demonstrated antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
  • Diazepine/triazepine analogs : Compound 13a-d (triazepines) showed moderate activity against Gram-positive bacteria, with MIC values ranging from 12.5–50 µg/mL .
  • Naphtho[2,1-b]furopyrazolines : Compound 4e exhibited potent antimicrobial activity comparable to standard drugs .
Antitumor Activity

Nitro and hydroxyl substituents enhance antitumor efficacy:

  • Dinitro-naphthofuran carboxamides : Compound 13k (IC₅₀ = 0.57 µM against SMMC-7721 liver cancer cells) outperformed 5-fluorouracil (IC₅₀ = 20.21 µM) .

Physicochemical and Functional Properties

  • In contrast, unsubstituted analogs showed transient radical stability .
  • Metabolic Stability : Nitro groups in naphtho[2,1-b]furan derivatives undergo hepatic oxidation to hydroxylated metabolites, which may influence bioavailability and toxicity .
Table 3: Electrochemical Properties
Compound Oxidation Potential (V) Radical Stability Application Potential
6,7-Dimethoxynaphthothiophene 1.55 Stable radical formation Organic semiconductors
8-Methoxynaphthothiophene 1.55 Short-lived radical Limited optoelectronic use

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